molecular formula C21H22ClN5O3 B2397585 N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212318-84-7

N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2397585
CAS No.: 1212318-84-7
M. Wt: 427.89
InChI Key: FTMPJZDZMYJWJV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H22ClN5O3 and its molecular weight is 427.89. The purity is usually 95%.
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Mechanism of Action

The compound’s mode of action would depend on its specific biological targets. It might act as an agonist, antagonist, or modulator of its targets, leading to changes in cellular signaling pathways .

The compound’s pharmacokinetics would be influenced by factors such as its lipophilicity, molecular size, and the presence of ionizable groups. The dimethoxyphenyl and carboxamide groups might enhance its solubility, while the chlorophenyl group might increase its lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion .

The compound’s action could result in various molecular and cellular effects, depending on its targets and mode of action. These effects could include changes in gene expression, protein function, cell signaling, or cell viability .

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For example, acidic conditions might protonate the compound’s nitrogen atoms, potentially affecting its binding to targets .

Properties

IUPAC Name

N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O3/c1-12-18(20(28)26-14-6-4-13(22)5-7-14)19(27-21(25-12)23-11-24-27)16-10-15(29-2)8-9-17(16)30-3/h4-12,18-19H,1-3H3,(H,26,28)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMPJZDZMYJWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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